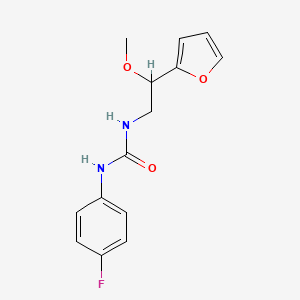![molecular formula C26H22N2O4 B2424946 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892429-77-5](/img/no-structure.png)
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthetic Methods : Research has focused on developing novel synthetic methodologies for creating benzopyranopyrimidine derivatives, a group that includes compounds similar to the one of interest. These methods aim to overcome limitations in the synthesis of compounds substituted at nitrogen atoms or to improve the yields of such compounds. For example, a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, utilizing 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors, which may be related in structure or synthetic approach to the target compound (Osyanin, Pavlov, & Klimochkin, 2014).
Regioselective Synthesis : Another study focused on the regioselective synthesis of pyrimidine-annelated heterocycles, exploring different conditions to achieve high yields. This research is part of the broader effort to understand and manipulate the chemical reactions involved in the creation of complex heterocyclic compounds, which could be applied to the synthesis of the compound (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Biological Activities and Applications
Anti-inflammatory and Analgesic Agents : Compounds derived from similar structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl compounds, including triazines and oxadiazepines derived from similar starting materials, have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications for compounds within this chemical class (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nonlinear Optical Properties : The study of the third-order nonlinear optical properties of related styryl dyes has indicated their potential as materials for optical device applications. These dyes demonstrate significant two-photon absorption, suggesting that compounds with similar structures could have applications in the development of optical limiting devices and other photonic technologies (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3,5-dimethylphenylacetic acid with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid to form the desired product.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "4-methoxybenzaldehyde", "2-amino-4,6-dimethylpyrimidine-5-carboxylic acid", "reagents and solvents" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylacetic acid with 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent to form the corresponding benzylidene derivative.", "Step 2: Reaction of the benzylidene derivative with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid in the presence of a suitable dehydrating agent and solvent to form the desired product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
Numéro CAS |
892429-77-5 |
Nom du produit |
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N2O4 |
Poids moléculaire |
426.472 |
Nom IUPAC |
3-(3,5-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H22N2O4/c1-16-12-17(2)14-19(13-16)28-25(29)24-23(21-6-4-5-7-22(21)32-24)27(26(28)30)15-18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3 |
Clé InChI |
JZNULJITYPLUFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2424865.png)
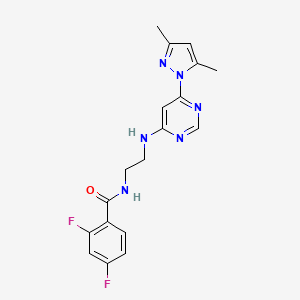
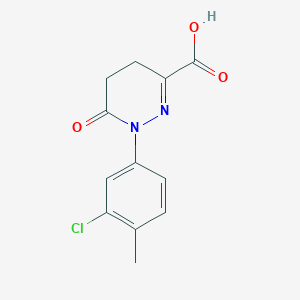
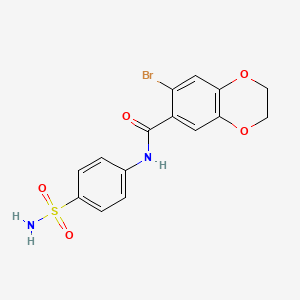
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)
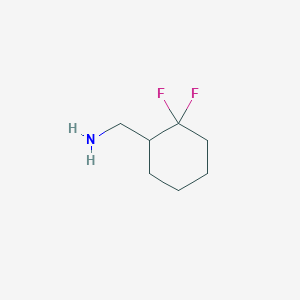
![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)
![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2424884.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)
